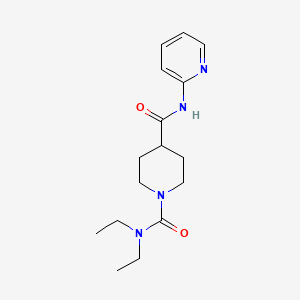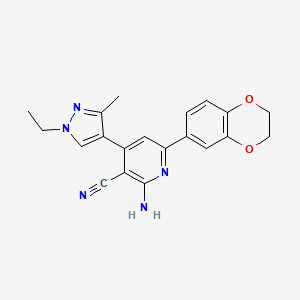
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, commonly known as DPA, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Mechanism of Action
N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide is an enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage and subsequent cell death. DPA selectively inhibits N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide, leading to the accumulation of DNA damage and cell death in cancer cells. DPA has also been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
DPA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, DPA has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB.
Advantages and Limitations for Lab Experiments
DPA has several advantages for lab experiments, including its high potency and selectivity for N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition. However, DPA has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
Future research on DPA should focus on its potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease. In addition, further studies are needed to determine the optimal dosage and treatment regimens for DPA in cancer treatment. The development of new formulations of DPA with improved solubility and bioavailability would also be beneficial. Finally, the identification of biomarkers that predict response to DPA treatment would aid in the selection of patients who are most likely to benefit from this therapy.
Synthesis Methods
DPA can be synthesized using a straightforward method involving the reaction of 2-chloronicotinic acid with diethylamine and 1,4-dibromobutane. The resulting intermediate is then reacted with 1,4-piperidinedicarboxylic acid to yield DPA. The purity of DPA can be improved using recrystallization techniques.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic use in cancer treatment. N~1~,N~1~-diethyl-N~4~-2-pyridinyl-1,4-piperidinedicarboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. DPA has also been shown to have potential therapeutic applications in other diseases, such as stroke and Alzheimer's disease.
properties
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-2-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-11-8-13(9-12-20)15(21)18-14-7-5-6-10-17-14/h5-7,10,13H,3-4,8-9,11-12H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEMKSCYDRMMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(pyridin-2-yl)piperidine-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5304493.png)
![N-(4-{3-[5-(2-chloro-4-nitrophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5304501.png)



![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)

![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)
![(4aS*,8aR*)-6-{[2-(2-furyl)pyrimidin-5-yl]methyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304577.png)
![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)